molecular formula C25H25BrF3N5O3S B444062 3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B444062
M. Wt: 612.5g/mol
InChI Key: KMCILSKHUUOZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups, including an aminocarbonyl group, a bromine atom, a methoxyphenyl group, and a trifluoromethyl group, makes this compound highly versatile and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multistep reactionsCommon reagents used in these reactions include brominating agents, methoxyphenyl derivatives, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25BrF3N5O3S

Molecular Weight

612.5g/mol

IUPAC Name

3-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H25BrF3N5O3S/c1-11-3-8-14-16(9-11)38-24(18(14)21(30)35)32-23(36)20-19(26)22-31-15(12-4-6-13(37-2)7-5-12)10-17(25(27,28)29)34(22)33-20/h4-7,11,15,17,31H,3,8-10H2,1-2H3,(H2,30,35)(H,32,36)

InChI Key

KMCILSKHUUOZFO-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=C(C=C5)OC)C(F)(F)F

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

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